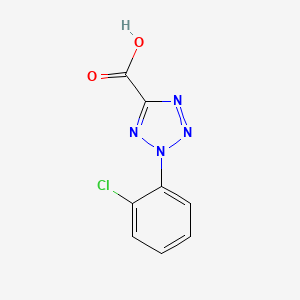

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

CAS No.: 1368525-24-9

Cat. No.: VC2701456

Molecular Formula: C8H5ClN4O2

Molecular Weight: 224.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368525-24-9 |

|---|---|

| Molecular Formula | C8H5ClN4O2 |

| Molecular Weight | 224.6 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)tetrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15) |

| Standard InChI Key | OEALLFQYQSFVQA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl |

Introduction

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is a heterocyclic compound that belongs to the tetrazole family. It is characterized by a tetrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties and chemical reactivity.

Synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

The synthesis of this compound typically involves the cyclization of suitable precursors. A common method includes the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst, facilitating the formation of the tetrazole ring. The resulting intermediate is then hydrolyzed to introduce the carboxylic acid functionality.

Synthesis Steps

-

Reaction of 2-Chlorobenzonitrile with Sodium Azide:

-

Reactants: 2-Chlorobenzonitrile, Sodium Azide

-

Catalyst: Copper(I) catalyst

-

Conditions: Elevated temperature, solvent (e.g., DMF or DMSO)

-

-

Hydrolysis to Introduce Carboxylic Acid Group:

-

Conditions: Aqueous conditions, acid or base catalyst

-

Chemical Reactions

-

Hydrogen Bonding: The compound can participate in hydrogen bonding due to the presence of the carboxylic acid group.

-

π-π Interactions: The tetrazole ring can engage in π-π interactions with aromatic rings, such as the phenyl group attached to it.

Applications in Organic Synthesis and Medicinal Chemistry

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid serves as an intermediate in the synthesis of more complex heterocycles and as an activator in biochemical reactions. Its unique structure makes it valuable for designing compounds with specific biological activities.

Potential Biological Activities

-

Antimicrobial Agents: Tetrazoles are known for their antimicrobial properties, which could be enhanced by the chlorophenyl substitution.

-

Enzyme Inhibitors: The compound's ability to interact with biological macromolecules makes it a potential candidate for enzyme inhibition studies.

Comparison with Related Compounds

Tetrazoles, including 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, exhibit properties similar to carboxylic acids but are more resistant to metabolic degradation. This stability is beneficial in drug design, where metabolic stability is crucial for efficacy and safety.

Comparison Table

| Compound | Molecular Formula | Molecular Weight | Properties |

|---|---|---|---|

| 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid | C₉H₇ClN₄O₂ | 232.63 g/mol | Stable, potential intermediate in synthesis |

| 2H-1,2,3,4-tetrazole-5-carboxylic acid | C₂H₂N₄O₂ | 114.06 g/mol | Basic tetrazole structure, less substituted |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume